2-(Methoxymethyl)-4-nitroaniline
Overview
Description
2-(Methoxymethyl)-4-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, where the amino group is substituted with a methoxymethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-nitroaniline typically involves the nitration of 2-(Methoxymethyl)aniline. The process begins with the protection of the amino group of aniline by converting it into a methoxymethyl group. This is achieved by reacting aniline with formaldehyde dimethyl acetal in the presence of an acid catalyst. The protected aniline is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-(Methoxymethyl)-4-nitrosoaniline.
Reduction: 2-(Methoxymethyl)-4-aminobenzene.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyestradiol: A natural metabolite of estradiol with angiogenesis inhibitory properties.
2-Methyloxolane: A bio-based solvent used in green extraction processes.
Pyrrolone and Pyrrolidinone Derivatives: Compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(Methoxymethyl)-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxymethyl and nitro groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(methoxymethyl)-4-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXYZYSYGLNANJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337906-35-1 | |
Record name | 2-(methoxymethyl)-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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